Tert-butyl 4-(2-chloropyridin-4-YL)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-chloropyridin-4-yl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 2-chloropyridine substituent at the 4-position of the piperazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antiplasmodial agents, and proteolysis-targeting chimeras (PROTACs) . Its structural design combines a rigid aromatic system (2-chloropyridine) with a flexible, sterically protected piperazine backbone, enabling versatile reactivity in nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
tert-butyl 4-(2-chloropyridin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLIMUYTLLVFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The most common method involves nucleophilic substitution between 2-chloro-4-halopyridine (e.g., 2-chloro-4-iodopyridine) and Boc-protected piperazine. The Boc group enhances piperazine’s nucleophilicity while preventing side reactions.
Procedure :
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Boc Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.
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Coupling : Boc-piperazine reacts with 2-chloro-4-iodopyridine in dimethylformamide (DMF) at 80–100°C for 12–24 hours, using copper(I) iodide as a catalyst.
Optimization :
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Catalyst : CuI (10 mol%) with 1,10-phenanthroline improves yield.
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Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
One-Pot Click Chemistry for Piperazine-Carboxylate Derivatives
Methodology
A one-pot synthesis leverages Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked intermediates, which are subsequently functionalized.
Steps :
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Alkyne Preparation : Tert-butyl 4-propioloylpiperazine-1-carboxylate is synthesized from Boc-piperazine and propiolic acid.
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Click Reaction : The alkyne reacts with 2-chloro-4-azidopyridine in DMF at 0°C for 5 minutes, using CuI (10 mol%) and DIPEA.
Advantages :
Reductive Amination of 2-Chloropyridine-4-Carbaldehyde
Process Overview
This method involves reductive amination between Boc-piperazine and 2-chloropyridine-4-carbaldehyde.
Conditions :
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Reducing Agent : Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE).
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Temperature : Room temperature for 6–8 hours.
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Yield : 70–78% after acid-base extraction.
Limitations :
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Requires strict anhydrous conditions to prevent aldehyde oxidation.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Aryl halides (e.g., 2-chloro-4-bromopyridine) are coupled with Boc-piperazine using palladium catalysts.
Catalyst System :
Outcome :
Industrial-Scale Synthesis and Process Optimization
Key Parameters for Scalability
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Solvent Recycling : DMF recovery via distillation reduces costs.
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Catalyst Removal : Filtration through silica gel or activated carbon ensures residual Cu/Pd <10 ppm.
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Crystallization : Ethanol/water (7:3) yields high-purity product (99.5%).
Case Study :
A 50 kg batch achieved 82% yield using Method 4, with a cycle time of 48 hours.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–85 | 12–24 h | 120–150 | High |
| One-Pot Click Chemistry | 90–95 | 5–10 min | 200–220 | Moderate |
| Reductive Amination | 70–78 | 6–8 h | 180–200 | Low |
| Palladium Cross-Coupling | 80–88 | 8–12 h | 250–300 | High |
Trade-offs :
Challenges and Solutions
Impurity Control
Thermal Stability
Recent Advances
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(2-chloropyridin-4-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs, particularly those targeting the central nervous system due to its piperazine core .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it valuable for creating new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloropyridin-4-yl)piperazine-1-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous piperazine-1-carboxylate derivatives, emphasizing structural variations, synthetic methodologies, and functional outcomes.
Structural and Electronic Variations
Key Observations:
- Aromatic vs. Aliphatic Substituents: Chloropyridine/pyrimidine derivatives (target, ) exhibit enhanced π-π stacking capabilities compared to aliphatic substituents (e.g., piperidin-4-yl in ), favoring interactions with hydrophobic enzyme pockets .
- Electron-Withdrawing Effects: The 2-chloro group in the target compound increases electrophilicity at the 4-position of pyridine, facilitating Suzuki-Miyaura couplings or SNAr reactions . Methoxy or cyano groups in analogs modulate electronic profiles, affecting reactivity and metabolic stability .
- Stability: Fluorophenyl analogs () degrade in simulated gastric fluid, whereas tert-butyl carbamate-protected derivatives (e.g., ) show robustness in harsh conditions, highlighting the protective role of the tert-butyl group .
Biological Activity
Tert-butyl 4-(2-chloropyridin-4-yl)piperazine-1-carboxylate (CAS: 633283-63-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H20ClN3O2, with a molecular weight of 297.78 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and a chloropyridine moiety, which is essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems. Below is a summary of its key pharmacological effects:
| Activity | Description |
|---|---|
| Antidepressant Effects | Inhibition of serotonin reuptake; potential use in treating depression. |
| Anxiolytic Properties | Modulation of GABAergic transmission; may reduce anxiety symptoms. |
| Neuroprotective Effects | Protection against neurotoxic agents; potential use in neurodegenerative diseases. |
| Antimicrobial Activity | Inhibition of bacterial growth; potential application in infectious diseases. |
- Serotonin Reuptake Inhibition : The compound has been shown to inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft, which is beneficial for mood regulation.
- GABA Modulation : this compound may enhance GABAergic activity, contributing to its anxiolytic effects by increasing inhibitory neurotransmission in the central nervous system.
- Neuroprotection : The compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, which can be particularly useful in conditions like Alzheimer's disease.
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cultures exposed to amyloid-beta toxicity. The results indicated that the compound significantly reduced cell death and oxidative stress markers compared to untreated controls. This suggests potential therapeutic applications in Alzheimer's disease management.
Antimicrobial Activity Assessment
In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a novel antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-(2-chloropyridin-4-yl)piperazine-1-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic aromatic substitution. For example, tert-butyl piperazine-1-carboxylate reacts with 2-chloro-4-halopyridine derivatives (e.g., 2-chloro-4-iodopyridine) in a polar aprotic solvent like 1,4-dioxane under reflux. Potassium carbonate is commonly used as a base, achieving yields up to 80% after 1.5–12 hours. Purification involves silica gel chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic methods are critical for characterizing this compound?
1H NMR is essential for confirming the piperazine and pyridine moieties: signals for the tert-butyl group appear as a singlet at δ 1.49 ppm, while aromatic protons on the pyridine ring resonate at δ 6.53 (d, J = 5.1 Hz) and 8.16 ppm (d, J = 5.1 Hz). LCMS (ES+) is used to verify molecular weight, with observed [M+H]+ peaks matching theoretical values .
Q. What purification techniques are effective for isolating this compound?
Silica gel column chromatography with ethyl acetate/hexane (1:1 to 4:1 ratios) is standard. For high-purity requirements, recrystallization from solvents like diethyl ether or ethanol may be employed .
Q. How should this compound be stored to ensure stability?
Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl carbamate group. Desiccants are recommended to avoid moisture-induced degradation .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s reactivity in subsequent derivatization?
The tert-butyl carbamate acts as a protecting group for the piperazine nitrogen, enabling selective functionalization of the pyridine ring. For example, Suzuki-Miyaura coupling with aryl boronic acids can proceed without deprotection, as demonstrated in the synthesis of kinase inhibitors .
Q. What crystallographic insights exist for derivatives of this compound?
X-ray crystallography using SHELX software reveals key structural features. For tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, the piperazine ring adopts a chair conformation, and the diazoacetyl group lies in a pseudo-axial orientation. Unit cell parameters (e.g., a = 6.0568 Å, b = 12.0047 Å) confirm molecular packing and hydrogen-bonding networks .
Q. How is this compound utilized in studying efflux pump inhibition?
Derivatives like tert-butyl 4-[6-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-chloro-2-quinolyl]piperazine-1-carboxylate (int-21) enhance antibiotic efficacy against Klebsiella pneumoniae by blocking efflux pumps. The piperazine moiety facilitates binding to pump proteins, as validated via MIC reduction assays and molecular docking .
Q. What strategies address low yields in cross-coupling reactions involving this compound?
Palladium catalysts (e.g., Pd2(dba)3) with Xantphos as a ligand improve Buchwald-Hartwig amination efficiency. Microwave-assisted synthesis at 110°C for 2–4 hours can increase yields by 15–20% compared to traditional heating .
Methodological Notes
- Contradictions in Data : While some sources report yields up to 88.7% for similar compounds, reproducibility depends on solvent purity and halide leaving group reactivity .
- Advanced Applications : The compound serves as a scaffold for HIF prolyl-hydroxylase inhibitors (e.g., Izilendustat analogs), where the 2-chloropyridine group enhances binding to the enzyme’s active site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
